4-Piperidinotetrahydropyrane

Description

Contextualizing 4-Piperidinotetrahydropyrane within Complex Bicyclic Heterocyclic Systems

This compound is a heterocyclic compound that incorporates both a piperidine (B6355638) and a tetrahydropyran (B127337) ring. Such saturated heterocyclic systems are fundamental components in the architecture of more complex molecular structures, including spiro- and bridged-bicyclic compounds. uomus.edu.iq Heterocyclic compounds, defined as cyclic structures containing at least one atom other than carbon within the ring, are ubiquitous in nature and medicine. uoanbar.edu.iq The piperidine ring, a six-membered nitrogen-containing heterocycle, is a prevalent fragment in numerous pharmaceuticals and natural alkaloids. mdpi.com

The combination of the piperidine and tetrahydropyran moieties in a single molecule creates a versatile building block. This scaffold can be envisioned as a precursor to spirocyclic systems, where the two rings share a single common atom, or as a component in the formation of bridged bicyclic structures, where the rings share two or more atoms. uomustansiriyah.edu.iqslideshare.net The three-dimensional and conformationally rich nature of these systems is highly desirable in medicinal chemistry for optimizing drug-target interactions. whiterose.ac.uk

Evolution of Synthetic Strategies for Architecturally Similar Scaffolds

The synthesis of complex heterocyclic scaffolds has evolved significantly, moving from classical multi-step procedures to more efficient and versatile methods. Modern strategies often focus on the rapid assembly of molecular diversity from readily available starting materials. nih.gov Key approaches include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, offering high atom economy and efficiency. acs.org MCRs are increasingly utilized for the synthesis of piperidine-containing compounds, although they are more commonly applied to the formation of tetrahydropyridines. mdpi.com

Intramolecular Cyclization: A variety of cyclization strategies, including radical, electrophilic, and metal-catalyzed reactions, are employed to construct piperidine and other heterocyclic rings. mdpi.com For instance, the Dieckmann condensation is a classic method for forming 4-piperidones, which are valuable intermediates. dtic.mil

Tandem Reactions: These sequential reactions, such as the tandem Prins strategy, allow for the construction of complex spirocyclic systems in a single operation. researchgate.net

Ring-Closing Metathesis (RCM): RCM has proven to be a powerful tool for the formation of spiro- and other complex cyclic structures. whiterose.ac.uk

Recent advancements have also focused on developing synthetic routes to sp³-rich fragments with controlled physicochemical properties and multiple exit vectors for further chemical modification. nih.gov The synthesis of spiro-bicyclic compounds, for example, can be achieved through the reaction of a Michael acceptor with a secondary amine like piperidine. researchgate.net

The following table provides a summary of synthetic strategies applicable to the construction of scaffolds similar to this compound.

| Synthetic Strategy | Description | Key Features |

| Multicomponent Reactions | Three or more reactants combine in a one-pot reaction. | High efficiency, atom economy, and diversity generation. acs.org |

| Intramolecular Cyclization | Formation of a ring from a single molecule containing the necessary functional groups. | Can be highly stereoselective. mdpi.com |

| Tandem Reactions | Multiple bond-forming events occur in a single synthetic operation. | Increases molecular complexity rapidly. researchgate.net |

| Ring-Closing Metathesis | Formation of a cyclic olefin from a diene using a metal catalyst. | Powerful for constructing various ring sizes. whiterose.ac.uk |

Research Significance of Bridged and Spiro-Type Bicyclic Compounds

Bridged and spiro-type bicyclic compounds are of significant interest in medicinal chemistry and materials science due to their unique structural and physicochemical properties.

Bridged Bicyclic Compounds:

These conformationally constrained structures are often used as bioisosteres for planar aromatic rings, offering improved three-dimensionality which can lead to enhanced biological activity and better ADME (absorption, distribution, metabolism, and excretion) properties. d-nb.info For example, the introduction of bridged piperidine analogues into known pharmacophores has been explored to modulate lipophilicity and gain insights into receptor binding. nih.gov Bridged systems can exhibit lower lipophilicity and greater aqueous solubility due to their increased three-dimensionality and basicity. nih.gov The rigid framework of bridged compounds can also lead to higher binding affinity by reducing the entropic penalty upon binding to a biological target.

Spiro-Type Bicyclic Compounds:

Spirocycles, which contain two rings connected by a single spiroatom, are increasingly popular in drug discovery programs. whiterose.ac.uk They provide a rigid and complex three-dimensional scaffold that allows for well-defined exit vectors for further functionalization. This structural rigidity can enhance binding to target proteins and improve metabolic stability. The synthesis of spiropiperidines, for instance, is a significant area of research, with strategies focusing on either the formation of the spiro-ring on a pre-existing piperidine or the construction of the piperidine ring onto a pre-existing carbocycle or heterocycle. whiterose.ac.uk The development of modular synthetic platforms utilizing spirocyclic building blocks is an active area of research aimed at elaborating fragment hits in three dimensions. whiterose.ac.uk

The table below highlights key properties and applications of these bicyclic systems.

| Bicyclic System Type | Key Properties | Research Applications |

| Bridged | Rigid, conformationally constrained, increased 3D character. nih.gov | Bioisosteres for aromatic rings, modulation of physicochemical properties. d-nb.info |

| Spiro | Rigid scaffold, defined exit vectors for functionalization. whiterose.ac.uk | Drug discovery scaffolds, exploration of 3D chemical space. whiterose.ac.uk |

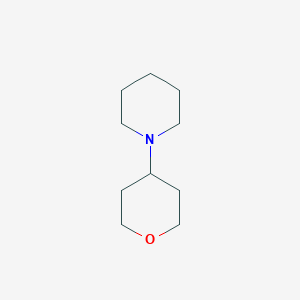

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H19NO |

|---|---|

Molecular Weight |

169.26 g/mol |

IUPAC Name |

1-(oxan-4-yl)piperidine |

InChI |

InChI=1S/C10H19NO/c1-2-6-11(7-3-1)10-4-8-12-9-5-10/h10H,1-9H2 |

InChI Key |

SAPDHAIDOPKGHW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2CCOCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Piperidinotetrahydropyrane Architectures

Carbon-Carbon Bond Formation Strategies in Ring Construction

Strategies centered on C-C bond formation are pivotal for constructing the foundational carbocyclic framework of the heterocyclic rings, particularly the tetrahydropyran (B127337) moiety, or for creating more complex fused and macrocyclic systems.

The formation of the tetrahydropyran (THP) ring often relies on intramolecular cyclization, where a carbon-carbon or carbon-oxygen bond is formed to close the six-membered ring. While literature specifically detailing the intramolecular C-C bond forming cyclization to create a THP ring on a pre-formed piperidine (B6355638) at the 4-position is sparse, established principles of THP synthesis can be applied. For instance, radical cyclization of an appropriately substituted precursor tethered to the piperidine ring could be envisioned. More commonly, the key cyclization step is a C-O bond formation, such as an intramolecular Williamson ether synthesis or an acid-catalyzed Prins-type cyclization. In a Prins cyclization, the reaction of a homoallylic alcohol with an aldehyde or ketone furnishes the tetrahydropyran ring. A hypothetical substrate, such as a piperidine derivative bearing a homoallylic alcohol, could be reacted with an aldehyde under Lewis acid catalysis to construct the 4-piperidinotetrahydropyrane system.

The assembly of bicyclic frameworks incorporating the this compound core typically leads to spirocyclic systems, specifically spiro[piperidine-4,4'-pyran]. Synthetic strategies for 4-spiropiperidines almost exclusively involve annulation reactions performed on a pre-formed piperidine ring. whiterose.ac.uk This approach leverages the piperidine scaffold as a template for the construction of the second, spiro-fused ring.

Several annulation strategies can be employed:

Sequential Alkylation and Cyclization: A piperidin-4-one precursor can be subjected to double alkylation at the C3 and C5 positions with a reagent containing two electrophilic centers and a latent oxygen atom, followed by a ring-closing step.

Cycloaddition Reactions: A [4+2] cycloaddition (Diels-Alder reaction) between a diene tethered to the piperidine nitrogen or carbon and a suitable dienophile could be used to construct the six-membered ring that is subsequently converted to the saturated tetrahydropyran.

Ring-Expansion: A metal-free, stereoselective ring-expansion of monocyclopropanated furans can lead to dihydro-2H-pyran derivatives. nih.govacs.org Adapting this methodology to a substrate where the furan (B31954) is linked to a piperidine could provide a pathway to the desired spiro-bicyclic system.

The primary challenge in these syntheses often lies in the formation of the quaternary spiro-center rather than the subsequent ring-closing reaction. whiterose.ac.uk

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of macrocycles and has become increasingly important in drug discovery. drughunter.com This reaction utilizes transition-metal catalysts, most commonly ruthenium-based Grubbs-type catalysts, to form a new carbon-carbon double bond from a precursor containing two terminal olefins. beilstein-journals.org

To synthesize a macrocycle containing the this compound scaffold, a diene precursor would be required where the scaffold is integrated into the chain connecting the two alkene functionalities. The RCM reaction would then facilitate the macrocyclization, typically producing a macrocyclic alkene that can be subsequently hydrogenated to the corresponding alkane if desired. The efficiency of the RCM reaction is influenced by factors such as catalyst choice, solvent, and the concentration of the diene precursor to favor intramolecular cyclization over intermolecular polymerization. uu.nl While specific examples involving the this compound moiety are not prevalent, the general applicability of RCM makes it a viable theoretical strategy for constructing such complex architectures. drughunter.com

Carbon-Nitrogen Bond Formation Pathways for the Piperidine Ring

The formation of the piperidine ring is most frequently accomplished through the creation of a carbon-nitrogen bond. These methods can be applied to build the piperidine ring onto a pre-existing tetrahydropyran molecule.

Catalytic reductive amination is arguably the most direct and widely used method for synthesizing the this compound core. This one-pot reaction involves the condensation of tetrahydropyran-4-one with a primary amine or ammonia (B1221849) to form an intermediate imine or enamine, which is then reduced in situ to the target secondary or primary amine, respectively. nih.gov

The reaction is versatile and can be accomplished using a variety of reducing agents and conditions. The choice of reductant is critical, as it must selectively reduce the iminium ion intermediate in the presence of the starting ketone. nih.gov Common protocols often employ hydride reagents that are stable under mildly acidic conditions which favor iminium ion formation.

Below is a table summarizing common catalytic systems for this transformation.

| Reducing Agent | Catalyst/Additive | Solvent(s) | Key Features |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Acetic Acid | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Mild and highly selective; tolerates a wide range of functional groups; does not reduce the starting ketone. organic-chemistry.org |

| Sodium cyanoborohydride (NaBH₃CN) | Acetic Acid, HCl | Methanol (MeOH), Ethanol (EtOH) | Effective but highly toxic; requires careful pH control to avoid reduction of the ketone. nih.gov |

| Hydrogen (H₂) | Pd/C, PtO₂, Raney Ni | Methanol, Ethanol, Ethyl Acetate | "Green" conditions; can sometimes lead to over-alkylation or reduction of other functional groups. |

| Phenylsilane (PhSiH₃) | Dibutyltin dichloride | Dichloromethane | Catalytic organotin system suitable for anilines and dialkylamines. |

This method's robustness and functional group tolerance make it a cornerstone in the synthesis of substituted piperidines from corresponding ketones.

Intramolecular amination strategies involve the cyclization of a linear precursor containing a nitrogen nucleophile and an electrophilic carbon center, both attached to a tetrahydropyran scaffold. This approach constructs the piperidine ring by forming a key C-N bond in the ring-closing step. nih.gov

Several variations of this strategy exist:

Intramolecular Nucleophilic Substitution: A common approach involves the cyclization of an amino-halide or amino-sulfonate precursor. For example, a molecule consisting of a tetrahydropyran ring substituted with a pentyl chain bearing a terminal amine and a leaving group (e.g., bromide) at the appropriate position can undergo intramolecular Sₙ2 reaction to form the piperidine ring. A one-pot method starting from halogenated amides has been developed, integrating amide activation, reduction, and intramolecular substitution. nih.gov

Intramolecular Hydroamination: This method involves the addition of an N-H bond across a C-C multiple bond. A tetrahydropyran core functionalized with a δ-alkenyl amine can undergo palladium-catalyzed intramolecular hydroamination to yield the corresponding piperidine derivative. nih.gov

Reductive Hydroamination/Cyclization Cascade: An alkyne-containing substrate can undergo an acid-mediated cyclization cascade, forming an iminium ion that is subsequently reduced to furnish the piperidine ring. nih.gov

These methods provide powerful alternatives for piperidine ring synthesis, particularly for creating complex substitution patterns that may be difficult to access via reductive amination.

Dieckmann Condensation and Related Cyclizations for Piperidone Precursors

The Dieckmann condensation is a fundamental intramolecular reaction for the formation of cyclic β-keto esters, which are valuable precursors to piperidone rings. youtube.com This reaction involves the base-promoted cyclization of a diester to form a five- or six-membered ring. In the context of 4-piperidinotetrahydropyran synthesis, this approach is utilized to construct the 4-piperidone (B1582916) core, which can then be further functionalized. dtic.mil

A common pathway involves the addition of a primary amine to two molecules of an α,β-unsaturated ester, such as alkyl acrylate, followed by Dieckmann condensation, hydrolysis, and decarboxylation to yield the 4-piperidone. dtic.mil Variations of this strategy include the Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction that condenses an aldehyde, a β-keto acid derivative, and ammonia or a primary amine to form a 4-piperidone. wikipedia.org This method is notable for its efficiency in assembling the piperidone ring from simpler precursors. wikipedia.org

Related cyclization reactions that serve as alternatives or complementary methods include:

Aza-Michael Addition: Intramolecular aza-Michael reactions are employed for the ring closure of N-tethered alkenes, providing a direct route to substituted piperidines. nih.gov

Radical Cyclizations: Radical-mediated amine cyclizations offer another avenue for constructing the piperidine ring. For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II). nih.govmdpi.com

These methods provide a versatile toolkit for accessing the crucial 4-piperidone intermediate, which is a cornerstone for the subsequent elaboration into the final 4-piperidinotetrahydropyran structure.

Stereoselective and Asymmetric Synthesis of 4-Piperidinotetrahydropyran

Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly for biologically active molecules. The synthesis of enantiopure or diastereomerically enriched 4-piperidinotetrahydropyran architectures relies on a range of stereoselective and asymmetric strategies.

Chiral Catalyst-Mediated Approaches to Enantiopure Bicyclic Systems

Chiral catalysts are instrumental in synthesizing enantiomerically pure compounds. In the context of 4-piperidinotetrahydropyran, these catalysts can be employed in various transformations to induce asymmetry. For instance, phosphine-catalyzed enantioselective [4+2]-annulation reactions between allene (B1206475) ketones and 1-azadienes can produce tetrahydropyridines with excellent enantioselectivities, which can then be further elaborated. nih.gov

Metal-catalyzed asymmetric reactions are also prevalent. Gold(I) complexes have been used to catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Similarly, palladium catalysts with chiral ligands can achieve enantioselective intramolecular aza-Heck cyclizations of alkenylcarbamates. nih.gov The choice of catalyst and ligand is crucial for achieving high levels of enantioselectivity.

| Catalyst System | Reaction Type | Product | Enantiomeric Excess (ee) |

| Chiral Phosphine | [4+2] Annulation | Tetrahydropyridines | High |

| Gold(I) Complex | Oxidative Amination | Substituted Piperidines | Variable |

| Palladium/Chiral Ligand | Aza-Heck Cyclization | Substituted Piperidines | High |

| Chiral Phosphoric Acid | Intramolecular aza-Michael | 3-Spiropiperidines | Up to 99% |

Diastereoselective Control in Ring-Closing Reactions

Diastereoselective control in ring-closing reactions is essential for establishing the relative stereochemistry of multiple stereocenters within the 4-piperidinotetrahydropyran scaffold. This can be achieved through various strategies, including substrate-based control and reagent-based control.

One approach involves the use of temporary silicon-tethered ring-closing metathesis (TST-RCM). This method has been shown to provide excellent diastereoselectivity in the formation of cyclic ethers, and the principles can be extended to piperidine ring formation. scispace.com The stereochemical outcome is dictated by the preferred transition state that minimizes steric interactions. scispace.com

Another strategy is the diastereoselective Mannich reaction, where the stereochemistry of the final piperidine is controlled in the initial Mannich reaction and retained through subsequent reductive cyclization. mdpi.com The use of chiral auxiliaries attached to the nitrogen atom can also effectively control the diastereoselectivity of cyclization reactions. acs.org

Substrate-Controlled Stereochemistry in Fragment Coupling

In a fragment coupling approach, the stereochemistry of the final product is dictated by the pre-existing stereocenters in the coupling partners. This strategy relies on the synthesis of enantiomerically pure building blocks that are then combined.

For example, a stereoselective synthesis of cis-piperidine enantiomers can be achieved through an asymmetric desymmetrization of a meso-cyclic anhydride. nih.gov The resulting enantiomerically pure piperidine carboxylic acids can then be coupled with other fragments to build the desired 4-piperidinotetrahydropyran architecture. nih.gov This approach allows for the modular construction of complex molecules with well-defined stereochemistry.

Sustainable and Efficient Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve efficiency. The development of sustainable and efficient methods for synthesizing 4-piperidinotetrahydropyran is an active area of research.

Development of Green Catalytic Systems for 4-Piperidinotetrahydropyran Synthesis

Green catalytic systems focus on the use of environmentally benign catalysts and reaction conditions. This includes the use of heterogeneous catalysts that can be easily recovered and reused, as well as catalysts that operate under mild conditions. mdpi.comccspublishing.org.cn

Recent advances have seen the development of biocatalytic methods, where enzymes are used to perform selective transformations. For instance, biocatalytic carbon-hydrogen oxidation can be used to introduce hydroxyl groups at specific positions on piperidine molecules, providing functional handles for further elaboration. news-medical.net This enzymatic approach often proceeds with high selectivity and under mild, aqueous conditions.

Furthermore, the use of nickel electrocatalysis for radical cross-coupling reactions provides an efficient way to form new carbon-carbon bonds without the need for expensive and toxic precious metal catalysts like palladium. news-medical.net The combination of biocatalysis and electrocatalysis represents a powerful and sustainable strategy for the synthesis of complex piperidine derivatives. news-medical.net Water-initiated processes and solvent-free reactions are also being explored to minimize the use of hazardous organic solvents. ajchem-a.com

| Green Chemistry Approach | Key Features | Example Application |

| Biocatalysis | High selectivity, mild conditions, aqueous media | C-H oxidation of piperidines |

| Electrocatalysis | Avoids precious metal catalysts | Nickel-catalyzed cross-coupling |

| Heterogeneous Catalysis | Catalyst recyclability | Use of solid-supported catalysts |

| Water-initiated reactions | Reduces organic solvent use | Synthesis in aqueous media |

Solvent-Minimization and Aqueous Media Methodologies

The development of synthetic routes that minimize the use of volatile organic solvents and instead employ aqueous media is a significant goal in green chemistry. While the direct synthesis of this compound in aqueous media is not extensively documented in publicly available scientific literature, general principles from related syntheses of substituted tetrahydropyrans and piperidines can be considered.

Methodologies for constructing the tetrahydropyran ring often involve intramolecular cyclization reactions. For these to be successful in aqueous media, the starting materials must have sufficient water solubility, or phase-transfer catalysts may be required. One potential, though undocummented for this specific molecule, approach could involve the acid-catalyzed Prins cyclization of a homoallylic alcohol with an aldehyde in water. This methodology has been shown to be effective for the synthesis of some tetrahydropyran-4-ol derivatives.

Another relevant area of research is the synthesis of piperidine derivatives in "green" solvents. For instance, the use of deep eutectic solvents (DES), such as a glucose-urea mixture, has been reported for the synthesis of piperidin-4-one derivatives. This approach offers an environmentally benign alternative to traditional organic solvents. While not a direct synthesis of this compound, it highlights a potential direction for future research in synthesizing the piperidine moiety of the target compound under solvent-minimized conditions.

Detailed research findings for the direct synthesis of this compound using these methods are not currently available in the cited literature.

Continuous Flow and Batch Synthesis Optimization

Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for straightforward scalability. The application of continuous flow technology to the synthesis of this compound is a promising but, as of now, underexplored area.

Reductive amination is a common method for forming C-N bonds, such as the one connecting the piperidine and tetrahydropyran rings. Continuous flow hydrogenation reactors, which generate hydrogen in situ and use packed-bed catalysts, have been successfully employed for reductive amination processes in the synthesis of other complex molecules. This technology could potentially be adapted for the final step in a synthesis of this compound, where a tetrahydropyranone is reacted with piperidine under reducing conditions.

Batch synthesis optimization for this target molecule would involve the systematic variation of reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize the formation of byproducts. Design of Experiments (DoE) is a powerful statistical tool that can be used to efficiently explore the reaction space and identify optimal conditions.

As with aqueous methodologies, specific data tables and detailed research findings for the continuous flow or optimized batch synthesis of this compound are not available in the current body of scientific literature. The development of such methods remains a subject for future investigation.

Chemical Reactivity and Transformation Studies of 4 Piperidinotetrahydropyrane

Electrophilic and Nucleophilic Reactivity of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring of 4-Piperidinotetrahydropyrane possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent nucleophilicity allows the nitrogen to readily react with a variety of electrophiles. researchgate.netambeed.com The accessibility of this lone pair is somewhat influenced by the steric bulk of the fused tetrahydropyran (B127337) ring, but it remains the primary site of electrophilic attack.

Common electrophilic substitution reactions at the piperidine nitrogen include alkylation and acylation. researchgate.netrsc.org Alkylation, typically achieved with alkyl halides, introduces an alkyl group onto the nitrogen, forming a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. researchgate.net Acylation, on the other hand, involves the reaction with acylating agents like acid chlorides or anhydrides to form N-acyl derivatives. rsc.orgnih.gov These reactions are fundamental in modifying the electronic properties and steric environment of the piperidine nitrogen.

The table below summarizes typical electrophilic reactions involving the piperidine nitrogen.

| Reaction Type | Electrophile | Product Type | General Conditions |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkylpiperidinium salt | Anhydrous acetonitrile, room temperature |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-Acylpiperidine | Pyridine, 0°C to room temperature |

| Michael Addition | α,β-Unsaturated carbonyl | β-Amino ketone/ester | Protic or aprotic solvent |

These reactions highlight the versatility of the piperidine nitrogen as a nucleophile, enabling the synthesis of a wide array of derivatives.

Stereochemical Influence on Ring Opening and Rearrangement Reactions

The stereochemistry of the this compound ring system, particularly the conformation of the piperidine and tetrahydropyran rings and the orientation of substituents, can significantly influence its reactivity. nih.govias.ac.in The chair conformation is generally the most stable for both six-membered rings, and the relative orientation of substituents (axial vs. equatorial) can affect the accessibility of reaction sites and the stability of transition states. ias.ac.inresearchgate.net

Stereoelectronic effects, which involve the spatial arrangement of orbitals, play a crucial role in the reactivity of cyclic systems. beilstein-journals.org For instance, the orientation of the nitrogen lone pair in the piperidine ring can influence the rate and outcome of its reactions. While specific studies on ring-opening and rearrangement reactions of this compound are not extensively documented, analogies can be drawn from related piperidine and tetrahydropyran systems. For example, the ring opening of the tetrahydropyran moiety would likely be influenced by the stereochemistry of adjacent substituents, which could direct the approach of a nucleophile or assist in the stabilization of a carbocation intermediate. acs.org

The conformational preferences of the bicyclic system can be influenced by the presence of substituents, which in turn can dictate the stereochemical outcome of reactions. d-nb.infonih.govresearchgate.net For instance, the introduction of a bulky substituent could lock the ring into a specific conformation, thereby favoring a particular reaction pathway.

Functionalization and Derivatization at Peripheral Sites of the Bicyclic Core

Beyond reactions at the piperidine nitrogen, the carbon skeleton of this compound offers several positions for functionalization. The piperidine ring, in particular, can be derivatized at various carbon atoms. researchgate.netnih.gov Methodologies for the regioselective introduction of substituents at the C2, C3, and C4 positions of the piperidine ring have been developed for related systems and could be adapted for this compound. odu.edunii.ac.jpacs.org

For instance, α-lithiation of N-protected piperidines can allow for the introduction of electrophiles at the C2 position. The functionalization of the C3 and C4 positions can be more challenging but can be achieved through various strategies, including the use of enamines or by starting from appropriately substituted precursors. odu.eduacs.org

The tetrahydropyran ring is generally less reactive towards functionalization than the piperidine ring. However, under certain conditions, C-H activation or radical-mediated reactions could potentially be employed to introduce substituents onto the tetrahydropyran moiety. The development of such methods would expand the chemical space accessible from the this compound scaffold.

The following table illustrates potential derivatization reactions at the peripheral sites of the piperidine ring.

| Position | Reaction Type | Reagents | Product |

| C2 | α-Alkylation | 1. s-BuLi, TMEDA; 2. R-X | 2-Alkyl-4-piperidinotetrahydropyrane |

| C3 | Enamine Alkylation | 1. Formation of enamine; 2. R-X | 3-Alkyl-4-piperidinotetrahydropyrane |

| C4 | Nucleophilic Addition | Organometallic reagent to a 4-piperidone (B1582916) precursor | 4-Alkyl-4-hydroxypiperidine derivative |

Oxidative and Reductive Transformations of the Tetrahydropyrane Ring

The tetrahydropyran ring in this compound is a cyclic ether and, as such, can undergo oxidative and reductive transformations. nsf.gov Oxidation of the tetrahydropyran ring can lead to the formation of lactones or other oxygenated derivatives. organic-chemistry.org The specific outcome of the oxidation would depend on the reagents and reaction conditions employed. For example, strong oxidizing agents could potentially cleave the ring.

Reductive cleavage of the tetrahydropyran ring is also a possibility, particularly with reagents like lithium aluminum hydride in the presence of a Lewis acid. cdnsciencepub.com This reaction would result in the opening of the tetrahydropyran ring to afford a substituted amino alcohol. The regioselectivity of the ring opening would be influenced by the substitution pattern on the ring.

Below is a table summarizing potential oxidative and reductive transformations of the tetrahydropyran ring.

| Transformation | Reagents | Potential Product(s) |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Lactone or ring-opened dicarboxylic acid |

| Reductive Cleavage | LiAlH₄ / Lewis Acid | Amino diol |

These transformations demonstrate the potential to significantly alter the structure of this compound, providing pathways to a variety of functionalized molecules.

Derivatization and Scaffold Applications of 4 Piperidinotetrahydropyrane

Design and Synthesis of Substituted 4-Piperidinotetrahydropyrane Derivatives

The synthesis of substituted this compound derivatives is a key area of research, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Various synthetic strategies have been developed to introduce a wide range of substituents onto both the piperidine (B6355638) and tetrahydropyran (B127337) rings.

One common approach involves the use of pre-functionalized starting materials. For instance, substituted piperidin-4-ones can be reacted with appropriate reagents to construct the tetrahydropyran ring. A notable method is the Prins cyclization, which can be employed to form the tetrahydropyran ring from a homoallylic alcohol tethered to the piperidine core. sygnaturediscovery.com This allows for the incorporation of substituents on the tetrahydropyran ring depending on the choice of the reacting aldehyde or ketone.

Another versatile method is the modification of the pre-formed spirocyclic core. The nitrogen atom of the piperidine ring is a common site for derivatization. N-alkylation, N-acylation, and N-arylation reactions are routinely performed to introduce diverse functional groups. For example, reductive amination of the parent this compound with various aldehydes and ketones can yield a library of N-substituted derivatives.

Functionalization of the carbon framework of either ring can be more challenging but offers access to a wider chemical space. Methods such as lithiation followed by quenching with electrophiles can be used to introduce substituents at specific positions, although regioselectivity can be an issue. The development of catalytic methods for C-H functionalization of such saturated heterocyclic systems is an ongoing area of research.

| Derivative Type | Synthetic Method | Example Substituents | Reference |

| N-Substituted | Reductive Amination | Benzyl, Phenethyl, Carboxymethyl | General Knowledge |

| N-Acylated | Acylation with Acid Chlorides | Acetyl, Benzoyl | General Knowledge |

| C-Substituted (Piperidine) | Lithiation-Electrophile Quench | Methyl, Phenyl | General Knowledge |

| C-Substituted (Tetrahydropyran) | Prins Cyclization with substituted aldehydes | Alkyl, Aryl groups | sygnaturediscovery.com |

Exploration of Analogues with Modified Ring Systems or Linkages

To further expand the chemical diversity and explore novel biological activities, researchers have investigated analogues of this compound with modified ring systems or linkages. This involves replacing either the piperidine or the tetrahydropyran ring with other heterocyclic or carbocyclic systems.

For instance, the piperidine ring can be replaced by other nitrogen-containing heterocycles such as pyrrolidine (B122466) or azepane. nih.gov These modifications alter the ring size and conformation, which can significantly impact the biological activity and pharmacokinetic properties of the resulting molecules. The synthesis of these analogues often requires the development of new synthetic routes tailored to the specific heterocyclic system being introduced.

Similarly, the tetrahydropyran ring can be substituted with other oxygen-containing heterocycles like tetrahydrofuran (B95107) or even carbocyclic rings such as cyclohexane. The replacement of the oxygen atom with other heteroatoms, such as sulfur to form a thiane (B73995) ring, is another strategy to create structural diversity. These changes can influence properties like polarity, hydrogen bonding capacity, and metabolic stability.

The linkage between the two rings can also be modified. Instead of a spirocyclic fusion, the piperidine and tetrahydropyran rings can be linked via a single bond or a short linker. While not strictly this compound analogues, these molecules share a similar spatial arrangement of the two heterocyclic motifs and are often explored in parallel during lead optimization campaigns.

| Analogue Type | Modification | Potential Impact |

| Ring-Modified (N-Heterocycle) | Piperidine replaced with Pyrrolidine/Azepane | Altered ring conformation, basicity |

| Ring-Modified (O-Heterocycle) | Tetrahydropyran replaced with Tetrahydrofuran | Modified polarity, H-bonding |

| Heteroatom-Modified | Oxygen replaced with Sulfur (Thiane) | Changes in lipophilicity, metabolic profile |

| Linkage-Modified | Spiro fusion replaced with a direct bond | Increased conformational flexibility |

This compound as a Central Scaffold for the Construction of Complex Molecules

The rigid, three-dimensional nature of the this compound scaffold makes it an excellent starting point for the construction of more complex and biologically active molecules. nih.govdoaj.org Its defined stereochemistry and multiple points for functionalization allow for the precise spatial arrangement of pharmacophoric groups.

In drug discovery, this scaffold is often used as a central core to which various functional groups and side chains are attached. nih.gov The piperidine nitrogen provides a convenient handle for introducing diversity, while the tetrahydropyran ring can be functionalized to interact with specific pockets of a biological target. This approach has been used to develop inhibitors of enzymes, antagonists of receptors, and other classes of therapeutic agents.

The synthesis of these complex molecules often involves multi-step sequences. A common strategy is to first synthesize a functionalized this compound core, which is then elaborated through a series of chemical transformations. For example, a derivative bearing a carboxylic acid or an amino group can be used as a building block for peptide synthesis or for coupling to other molecular fragments via amide bond formation.

The use of this compound as a scaffold is particularly advantageous in fragment-based drug discovery (FBDD). The scaffold itself can be considered a "sp³-rich" fragment that occupies a well-defined region of chemical space. By growing or linking other fragments from this core, it is possible to design potent and selective ligands.

Regioselective and Stereoselective Functionalization of the Bicyclic System

Achieving regioselective and stereoselective functionalization of the this compound system is crucial for synthesizing specific isomers with desired biological activities. rsc.org The presence of multiple chiral centers and prochiral positions makes this a challenging but important aspect of its chemistry.

Regioselectivity: The selective functionalization of one position over another is often guided by the inherent reactivity of the system or through the use of directing groups. For example, the positions alpha to the oxygen in the tetrahydropyran ring or alpha to the nitrogen in the piperidine ring have different chemical reactivities that can be exploited. The development of regioselective C-H activation methods for such saturated heterocyclic systems is a frontier in synthetic organic chemistry. mdpi.com

Stereoselectivity: The control of stereochemistry is paramount, as different stereoisomers of a molecule can have vastly different biological effects. Stereoselective synthesis of this compound derivatives can be achieved in several ways:

Chiral Pool Synthesis: Starting from enantiomerically pure building blocks, such as chiral amino acids or carbohydrates, to construct the spirocyclic system.

Asymmetric Catalysis: Using chiral catalysts to induce stereoselectivity in key bond-forming reactions during the synthesis of the scaffold or its derivatization.

Auxiliary-Controlled Reactions: Attaching a chiral auxiliary to the molecule to direct the stereochemical outcome of a subsequent reaction, followed by removal of the auxiliary. researchgate.net

Theoretical and Computational Investigations of 4 Piperidinotetrahydropyrane

Quantum Chemical Calculations of Molecular Conformation and Stability

The three-dimensional structure of a molecule is fundamental to its physical, chemical, and biological properties. For a flexible molecule like 4-Piperidinotetrahydropyrane, which contains two saturated heterocyclic rings, a multitude of conformations are possible. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for identifying the most stable conformations and quantifying their relative energies. researchgate.net

Computational studies would typically involve a systematic conformational search to identify all possible low-energy structures. For each identified conformer, a geometry optimization would be performed to find the exact minimum energy structure. Subsequent frequency calculations can confirm that these are true minima on the potential energy surface and provide thermodynamic data such as Gibbs free energy.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| Chair-Chair (Equatorial) | C1 | 0.00 | 0.00 |

| Chair-Chair (Axial) | C1 | 2.50 | 2.45 |

| Chair-Twist | C1 | 5.80 | 5.70 |

| Twist-Twist | C1 | 9.20 | 9.05 |

Note: This data is illustrative and represents the type of output expected from quantum chemical calculations.

The results of such calculations would likely show that the chair-chair conformation with the piperidine (B6355638) substituent in the equatorial position of the tetrahydropyran (B127337) ring is the most stable, minimizing steric hindrance. The energy differences between conformers are crucial for understanding the molecule's dynamic behavior in solution.

Elucidation of Reaction Mechanisms and Transition States in Synthesis

A common and efficient method for the synthesis of this compound is the reductive amination of tetrahydropyran-4-one with piperidine. nih.gov This reaction typically proceeds in two main steps: the formation of an intermediate enamine or iminium ion, followed by its reduction. nih.gov Computational chemistry can provide a detailed understanding of this reaction mechanism by identifying the transition states and intermediates along the reaction pathway.

By modeling the reactants, intermediates, transition states, and products, the activation energies for each step can be calculated. This allows for the determination of the rate-determining step and provides insights into how reaction conditions (e.g., catalyst, solvent) might influence the reaction rate and yield. Methods such as DFT are well-suited for these types of mechanistic studies.

Table 2: Hypothetical Calculated Activation Energies for the Synthesis of this compound via Reductive Amination

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic attack of piperidine on tetrahydropyran-4-one | TS1 | 15.2 |

| Dehydration to form enamine | TS2 | 12.8 |

| Reduction of enamine | TS3 | 10.5 |

Note: This data is illustrative and represents the type of output expected from quantum chemical calculations.

These computational investigations can also explore alternative synthetic routes, such as nucleophilic substitution reactions, and predict their feasibility and potential barriers.

Prediction of Novel Reactivity and Functionalization Pathways

Quantum chemical calculations can also be used to predict the reactivity of this compound and guide its further functionalization. Analysis of the molecule's electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP), can reveal sites susceptible to electrophilic or nucleophilic attack. ekb.eg

The highest occupied molecular orbital (HOMO) indicates regions of the molecule that are most likely to donate electrons (nucleophilic sites), while the lowest unoccupied molecular orbital (LUMO) points to regions that are most likely to accept electrons (electrophilic sites). ekb.eg The energy gap between the HOMO and LUMO is also an indicator of the molecule's chemical stability. chemjournal.kz The MEP provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

For this compound, the nitrogen atom of the piperidine ring is expected to be a primary nucleophilic center. The calculations could also reveal the reactivity of specific C-H bonds, suggesting pathways for selective functionalization.

Table 3: Hypothetical Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

| Mulliken Charge on Piperidine N | -0.45 e |

| Mulliken Charge on Tetrahydropyran O | -0.38 e |

Note: This data is illustrative and represents the type of output expected from quantum chemical calculations.

In Silico Screening and Design of New this compound Analogues

Building upon a theoretical understanding of the parent molecule, computational methods can be employed to design new analogues of this compound with desired properties. This process, known as in silico screening, involves the creation of a virtual library of derivatives and the prediction of their properties using computational models. nih.gov

For example, if the goal is to develop analogues with specific biological activity, a quantitative structure-activity relationship (QSAR) model could be developed. nih.gov This involves correlating the structural features of a set of known active compounds with their biological activity and then using this model to predict the activity of new, untested analogues. Molecular docking simulations could also be used to predict how well designed analogues bind to a specific biological target. nih.gov

If the aim is to modify the physicochemical properties of the molecule, such as its solubility or lipophilicity, these properties can be calculated for a range of virtual analogues. This allows for the rational design of molecules with an optimized property profile before committing to their synthesis.

Table 4: Hypothetical In Silico Designed Analogues of this compound and their Predicted Properties

| Analogue | Modification | Predicted LogP | Predicted Aqueous Solubility (mg/L) |

| 1 | Parent Molecule | 1.8 | 500 |

| 2 | Addition of a hydroxyl group to the piperidine ring | 1.2 | 1200 |

| 3 | Addition of a methyl group to the tetrahydropyran ring | 2.2 | 350 |

| 4 | Replacement of the piperidine ring with morpholine | 1.5 | 800 |

Note: This data is illustrative and represents the type of output expected from in silico modeling.

Through these computational approaches, the chemical space around this compound can be efficiently explored, accelerating the discovery and development of new functional molecules.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry for Reaction Pathway Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the analysis of 4-Piperidinotetrahydropyran, offering unparalleled accuracy in mass determination. longdom.org This precision allows for the confident assignment of elemental compositions to the parent ion and its fragments, which is fundamental for both structural confirmation and the identification of unknown impurities. longdom.org Techniques such as Time-Of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide the high resolving power necessary to distinguish between molecules with very similar nominal masses. nih.gov

In the context of reaction pathway elucidation, HRMS can be coupled with liquid chromatography (LC-HRMS) to monitor the progress of the synthesis of 4-Piperidinotetrahydropyran in real-time. By identifying intermediates, by-products, and degradation products, a detailed mechanistic understanding of the synthesis can be developed.

Impurity profiling is a critical application of HRMS, mandated by regulatory bodies like the International Conference on Harmonisation (ICH) for pharmaceutical substances. researchgate.netnih.gov HRMS enables the detection, identification, and quantification of process-related impurities and degradation products, even at trace levels. ijprajournal.comjocpr.com The high mass accuracy (often at sub-ppm levels) facilitates the determination of the elemental formula of an unknown impurity, which is the first step in its structural elucidation. longdom.org Hyphenated techniques like LC-HRMS/MS further allow for the fragmentation of impurity ions to gain deeper structural insights. nih.govijprajournal.com

Table 1: Potential Impurities in 4-Piperidinotetrahydropyran Synthesis and HRMS Application

| Potential Impurity Source | Example Impurity Type | Role of HRMS |

|---|---|---|

| Starting Materials | Unreacted precursors | Accurate mass measurement for identification. |

| Intermediates | Incomplete reaction products | Elucidation of reaction pathways and optimization. |

| By-products | Products from side reactions | Formula determination for structural analysis. |

Advanced Nuclear Magnetic Resonance Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structural assignment of 4-Piperidinotetrahydropyran. While standard 1D ¹H and ¹³C NMR provide primary information, advanced 2D techniques are necessary for unambiguous assignments, especially for complex heterocyclic systems. researchgate.netuobasrah.edu.iq

¹H NMR: Provides information on the chemical environment, number, and connectivity of protons. The spectrum of 4-Piperidinotetrahydropyran would show characteristic signals for the protons on the piperidine (B6355638) and tetrahydropyran (B127337) rings.

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment (e.g., CH, CH₂, CH₃, quaternary C). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between these carbon types. core.ac.uk

2D NMR Techniques: These experiments are crucial for establishing the precise connectivity of atoms. nih.gov

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of proton-proton networks within each ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly vital for identifying the connection point between the piperidine and tetrahydropyran rings and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the spatial proximity of atoms, which is key for conformational and stereochemical analysis. ipb.pt

Table 2: Hypothetical NMR Data for 4-Piperidinotetrahydropyran

| Nucleus | Technique | Expected Chemical Shift Range (ppm) | Information Provided |

|---|---|---|---|

| ¹H | 1D NMR | 1.0 - 4.0 | Chemical environment of protons on both rings. |

| ¹³C | 1D NMR | 20 - 80 | Chemical environment of carbons in the aliphatic rings. |

| ¹H-¹H | COSY | N/A | Connectivity of protons within the piperidine and tetrahydropyran scaffolds. |

Vibrational Spectroscopy (FTIR, Raman) for Attribution of Synthetic Methodologies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. scispace.comsoton.ac.uk For 4-Piperidinotetrahydropyran, these techniques can confirm the presence of C-H, C-N, and C-O bonds and the absence of functional groups from starting materials (e.g., C=O, O-H).

The primary utility of these techniques in the context of synthetic methodologies lies in process monitoring and quality control. globalresearchonline.net Different synthetic routes may result in distinct impurity profiles or polymorphic forms of the final product.

Impurity Tracking: If a synthetic route uses a ketone-containing precursor, the absence of a characteristic C=O stretching band (~1715 cm⁻¹) in the final product's FTIR spectrum would indicate successful purification.

Polymorph Identification: Different crystalline forms (polymorphs) of a compound can exhibit subtle but distinct differences in their FTIR and, particularly, their low-frequency Raman spectra. This can be used to identify and control the solid-state form of the compound produced by a specific synthetic and crystallization process.

Table 3: Characteristic Vibrational Frequencies for 4-Piperidinotetrahydropyran

| Functional Group | Bond | Technique | Expected Frequency Range (cm⁻¹) |

|---|---|---|---|

| Aliphatic C-H | C-H Stretch | FTIR, Raman | 2850 - 3000 |

| Amine | C-N Stretch | FTIR | 1020 - 1250 |

Application of Chemometric Tools (e.g., PCA, OPLS-DA) for Synthetic Process Analysis

Chemometric tools involve the use of multivariate statistics to analyze chemical data. When applied to the synthesis of 4-Piperidinotetrahydropyran, techniques like Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) can be powerful for process understanding and optimization. rhhz.net

These tools are often used in conjunction with process analytical technology (PAT), where spectroscopic data (e.g., from in-line FTIR or Raman probes) are collected throughout the synthesis.

Principal Component Analysis (PCA): PCA can be used to analyze large datasets from multiple synthetic batches. It reduces the dimensionality of the data, highlighting the main sources of variability in the process. This can help identify batches that deviate from the norm and investigate the root cause, such as variations in raw material quality or reaction temperature.

Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA): OPLS-DA is a supervised method used to model the relationship between process parameters (X-variables, e.g., temperature, pressure, reagent concentration) and final product attributes (Y-variables, e.g., yield, purity, impurity levels). By analyzing the spectroscopic data collected during synthesis, OPLS-DA can build a model that predicts the quality of the final product, enabling real-time process control and ensuring consistent production of 4-Piperidinotetrahydropyran. rhhz.net

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. By analyzing the diffraction pattern of X-rays passing through a single crystal of 4-Piperidinotetrahydropyran or a suitable derivative, it is possible to obtain precise measurements of bond lengths, bond angles, and the absolute configuration of any stereocenters. mdpi.commdpi.com

While 4-Piperidinotetrahydropyran itself is achiral, derivatives of this scaffold could be chiral. In such cases, X-ray crystallography is the gold standard for unambiguously determining the absolute stereochemistry (R/S configuration) of each chiral center. nih.govmdpi.com The resulting structural data, including unit cell dimensions and space group, provides unequivocal proof of the molecule's constitution and conformation in the solid state. beilstein-journals.org This information is critical for structure-activity relationship studies and for meeting regulatory requirements for chiral compounds.

Table 4: Crystallographic Data Parameters from a Hypothetical Analysis

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the repeating unit |

| Z | Number of molecules in the unit cell |

Applications of 4 Piperidinotetrahydropyrane in Specialized Organic Syntheses

Role as Key Intermediates in Multi-Step Total Syntheses of Natural Products

While the 4-piperidinotetrahydropyran core is a recognized motif in medicinal chemistry, specific examples of its direct use as a key intermediate in the total synthesis of natural products are not extensively documented in publicly available literature. The synthesis of natural products often involves the construction of piperidine (B6355638) and tetrahydropyran (B127337) rings through various cyclization strategies rather than the incorporation of a pre-formed 4-piperidinotetrahydropyrane unit.

However, the principles of convergent synthesis suggest that a molecule like this compound could theoretically serve as a valuable starting material. For instance, in the synthesis of complex alkaloids containing both piperidine and pyran-like fragments, employing a pre-existing dual-ring system could significantly shorten the synthetic route. The secondary amine of the piperidine ring provides a reactive site for N-alkylation or N-acylation, allowing for the introduction of complex side chains or the linkage to other fragments of a target natural product.

Table 1: Potential Synthetic Transformations of this compound in Natural Product Synthesis

| Transformation | Reagents and Conditions | Potential Application |

| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃, Et₃N) | Introduction of side chains found in various alkaloids. |

| N-Acylation | Acyl chloride or anhydride, base | Formation of amide linkages present in numerous natural products. |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | Elaboration of the piperidine nitrogen with diverse functional groups. |

| C-H Functionalization | Transition metal catalyst (e.g., Pd, Rh) | Direct modification of the piperidine or tetrahydropyran ring. |

Integration into Methodologies for Constructing Polycyclic and Fused Heterocyclic Frameworks

The structure of this compound is a foundational element for creating more elaborate polycyclic and fused heterocyclic systems. The reactivity of the piperidine nitrogen is a key feature in these synthetic strategies. Methodologies such as intramolecular cyclizations and cycloaddition reactions can be employed to build additional rings onto the this compound scaffold.

One conceptual approach involves the N-functionalization of the piperidine ring with a substituent containing a reactive group, such as an alkene or an alkyne. An intramolecular Heck reaction, for instance, could then be used to forge a new carbon-carbon bond between the piperidine or tetrahydropyran ring and the appended substituent, leading to the formation of a fused or bridged polycyclic structure. Similarly, an intramolecular cyclization of an N-alkenyl or N-alkynyl piperidine derivative could be triggered to construct a new ring system.

Another strategy involves the use of this compound in multicomponent reactions. These reactions, which combine three or more reactants in a single step, are powerful tools for the rapid construction of complex molecules. The piperidine nitrogen can act as a nucleophile, initiating a cascade of reactions that result in the formation of a polycyclic framework incorporating the initial this compound core. For example, aza-Diels-Alder reactions could potentially be employed to construct fused pyridone rings.

Table 2: Conceptual Strategies for Polycyclic Framework Construction from this compound

| Reaction Type | Conceptual Reactants | Resulting Framework |

| Intramolecular Heck Reaction | N-alkenyl-4-piperidinotetrahydropyrane | Fused or bridged polycyclic system |

| Aza-Diels-Alder Reaction | N-dienyl-4-piperidinotetrahydropyrane | Fused piperidine ring system |

| Pictet-Spengler Reaction | N-arylethyl-4-piperidinotetrahydropyrane | Fused tetrahydro-β-carboline-like system |

| Ring-Closing Metathesis | N-diallyl-4-piperidinotetrahydropyrane | Bridged bicyclic system |

Utilization as a Core Building Block for Chemical Library Synthesis

The this compound scaffold is well-suited for the synthesis of chemical libraries intended for high-throughput screening in drug discovery. Its drug-like properties, including a high fraction of sp³-hybridized carbons which imparts three-dimensionality, make it an attractive starting point for creating diverse collections of molecules.

In combinatorial chemistry, the this compound core can be systematically decorated with a variety of substituents at the piperidine nitrogen. This can be achieved through parallel synthesis techniques, where the core scaffold is reacted with a library of building blocks, such as carboxylic acids (to form amides), aldehydes or ketones (via reductive amination), or alkyl halides. This approach allows for the rapid generation of a large number of structurally related compounds.

Diversity-oriented synthesis (DOS) is another powerful strategy that can leverage the this compound scaffold. DOS aims to create libraries of compounds with high structural diversity to explore a wide range of chemical space. Starting with this compound, a series of reactions can be applied to not only append substituents but also to modify the core structure itself, for instance, through ring-opening or ring-expansion reactions, leading to a collection of diverse molecular skeletons. The synthesis of functionalized 4H-pyran scaffolds for DNA-encoded chemical libraries highlights the utility of pyran-containing structures in modern drug discovery platforms. nih.gov

Table 3: Library Synthesis Based on the this compound Scaffold

| Library Synthesis Approach | Key Reaction | Diversity Elements |

| Parallel Amide Synthesis | Amide coupling | Varied carboxylic acids |

| Parallel Reductive Amination | Reductive amination | Varied aldehydes and ketones |

| "Build-Couple-Transform" Strategy | Various cyclization and reduction reactions | Diverse core scaffolds and substituents acs.org |

| DNA-Encoded Library Synthesis | On-DNA compatible reactions | Large variety of encoded building blocks nih.gov |

Future Research Directions and Unaddressed Challenges

Development of Convergent and Modular Synthetic Approaches for 4-Piperidinotetrahydropyrane

A convergent approach involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For this compound, this would entail the separate preparation of highly functionalized piperidine (B6355638) and tetrahydropyran (B127337) precursors. These fragments can be designed with specific reactive handles that allow for a late-stage coupling reaction to form the final spirocyclic system. This strategy offers several advantages:

Flexibility and Diversification: A variety of pre-functionalized piperidine and tetrahydropyran modules can be synthesized and combined, allowing for the rapid generation of a diverse library of derivatives. news-medical.net This modularity is crucial for exploring the structure-activity relationship (SAR) of new compounds.

Easier Purification: Intermediates in shorter synthetic sequences are often easier to purify than those in a long, linear synthesis.

Recent advances in the synthesis of substituted piperidines and tetrahydropyrans provide a strong foundation for developing these modular precursors. nih.govnih.gov The challenge lies in developing robust and high-yielding coupling reactions to form the spirocyclic junction. Methodologies such as intramolecular cyclization cascades or multicomponent reactions could prove highly valuable. nih.govorganic-chemistry.org

| Aspect | Linear Synthesis (Traditional Approach) | Convergent Synthesis (Future Direction) |

|---|---|---|

| Strategy | Step-by-step construction on a single starting material. | Independent synthesis of key fragments followed by late-stage coupling. |

| Efficiency | Overall yield can be low due to the number of sequential steps. | Higher overall yields are typically achieved. |

| Flexibility | Limited. Modifications often require re-designing the entire synthesis. | High. Allows for "mixing and matching" of diverse modular fragments. news-medical.net |

| Purification | Can be challenging, especially in later stages. | Generally simpler due to shorter individual sequences. |

Discovery of Unprecedented Reactivity Patterns for Bicyclic Amines and Ethers

The unique spirocyclic structure of this compound, where a nitrogen-containing ring and an oxygen-containing ring share a single carbon atom, presents a fascinating landscape for exploring novel reactivity. The close proximity and distinct electronic properties of the amine and ether functional groups could lead to unprecedented chemical transformations.

Future research should focus on probing the reactivity of this scaffold under various conditions. Key areas of investigation include:

Transannular Reactions: The spatial closeness of the piperidine nitrogen and the tetrahydropyran oxygen could facilitate transannular reactions, where a reaction occurs across the ring system. This could lead to the formation of novel bridged or cage-like structures.

Influence of Ring Conformation: The conformational rigidity or flexibility of the piperidine and tetrahydropyran rings will significantly impact reactivity. Studies on how substituents affect the conformational equilibrium and, consequently, the outcome of reactions are needed.

Stereoelectronic Effects: The orientation of orbitals and lone pairs (stereoelectronic effects) at the spirocyclic center will play a critical role in directing reactivity. nih.govmdpi.com For instance, the nucleophilicity of the nitrogen atom could be modulated by the electronic influence of the adjacent ether oxygen, and vice versa. rsc.orgscielo.br Understanding these effects is crucial for controlling the stereoselectivity of reactions. wikipedia.org

Oxidative Rearrangements: The scaffold may undergo unique oxidative rearrangements, similar to those observed in the biosynthesis of complex spiroketal natural products, leading to significant distortion and functionalization of the carbon skeleton. nih.govrsc.org

| Potential Reactivity Pattern | Description | Potential Outcome |

|---|---|---|

| Transannular Cyclization | Intramolecular reaction between the amine and a functional group on the ether ring (or vice versa). | Formation of novel bridged bicyclic or polycyclic scaffolds. |

| Ring-Opening/Ring-Closing Cascades | Selective opening of one ring, followed by rearrangement and re-closure. | Access to isomeric scaffolds and complex rearranged products. |

| Stereoelectronically Controlled Functionalization | Directing incoming reagents to a specific face of the molecule based on orbital alignment. | Highly stereoselective synthesis of substituted derivatives. |

| Oxidative Spiroketal Rearrangement | Enzyme- or reagent-mediated oxidation leading to bond cleavage and reformation. | Drastic skeletal reorganization to form highly complex structures. nih.gov |

Integration of Machine Learning and Automation in this compound Synthesis

The traditional process of optimizing chemical reactions is often time-consuming and resource-intensive, relying on trial-and-error and chemical intuition. The integration of machine learning (ML) and laboratory automation offers a paradigm shift, enabling rapid and efficient exploration of reaction conditions and synthesis pathways. bohrium.com

For the synthesis of this compound derivatives, a closed-loop "design-build-test-learn" cycle can be envisioned:

Design: ML algorithms, trained on existing chemical reaction databases, predict potential reaction conditions (e.g., catalysts, solvents, temperature) for a desired transformation. beilstein-journals.orgu-strasbg.fr

Build: An automated synthesis platform, such as a robotic flow chemistry system, executes the predicted reactions in a high-throughput manner. amidetech.comtechnologynetworks.comresearchgate.netcam.ac.uk

Test: In-line analytical tools (e.g., HPLC, mass spectrometry) monitor the reaction outcomes in real-time, quantifying yields and identifying byproducts.

Learn: The experimental data is fed back into the ML model, which updates its predictions and suggests the next set of experiments to perform, iteratively optimizing the reaction conditions. nih.gov

This approach can significantly accelerate the discovery of optimal synthetic routes and facilitate the creation of large, diverse libraries of this compound derivatives for biological screening. However, a significant challenge is the "low-data" problem; ML models perform best with large datasets, which may not be available for novel or specific reaction classes. nih.govacs.org Therefore, research into transfer learning and active learning strategies, which are more effective with limited data, will be crucial.

| Component | Role in Synthesis Workflow | Key Benefit |

|---|---|---|

| Machine Learning (ML) Algorithms | Predict optimal reaction conditions, suggest synthetic routes, and analyze outcomes. | Reduces the number of experiments needed for optimization. bohrium.com |

| Automated Synthesis Platforms (e.g., Flow Chemistry) | Physically perform the chemical reactions based on ML-derived parameters. technologynetworks.comnih.gov | Enables high-throughput experimentation and precise control over reaction variables. |

| In-line Analytics | Provide real-time data on reaction performance (yield, purity). | Allows for rapid feedback and iterative optimization. |

| Closed-Loop Integration | Connects ML, automation, and analytics to create a self-optimizing system. | Accelerates the entire discovery and development cycle. |

Computational-Experimental Synergy in Exploring the Chemical Space of this compound Derivatives

Exploring the vast chemical space of possible this compound derivatives through experimental synthesis alone is impractical. A synergistic approach that combines computational modeling with experimental validation is essential for efficiently navigating this space and identifying molecules with desired properties.

Computational chemistry tools can be employed to create a "virtual library" of derivatives and predict their properties before they are ever synthesized. Key computational methods include:

Density Functional Theory (DFT): DFT calculations can be used to investigate the structural, electronic, and energetic properties of molecules. rsc.orgresearchgate.netmdpi.com This can provide insights into molecular geometry, stability, and reactivity, helping to rationalize experimental observations and predict the outcomes of unknown reactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural features of a molecule and its biological activity. wikipedia.orgtaylorandfrancis.com By building QSAR models for a set of known this compound derivatives, the activity of new, unsynthesized analogs can be predicted. nih.govmdpi.comnih.gov

Molecular Docking and Dynamics: These simulations can predict how a molecule might bind to a biological target, such as a protein or enzyme. nih.gov This is invaluable for prioritizing the synthesis of derivatives that are most likely to be biologically active.

The synergy emerges when computational predictions are used to guide experimental efforts. For example, QSAR and docking studies might identify a small subset of virtual compounds with high predicted activity. These compounds would then be prioritized for synthesis and biological testing. The experimental results are then used to validate and refine the computational models, improving their predictive accuracy for the next cycle of design and discovery. This iterative, mutually informative process dramatically enhances the efficiency of identifying lead compounds.

| Phase | Computational Role (In Silico) | Experimental Role (In Vitro / In Vivo) |

|---|---|---|

| Design | Generate virtual libraries; predict properties (QSAR, DFT) and binding modes (docking). mdpi.comnih.govnih.gov | Define target properties and initial scaffold. |

| Prioritization | Rank virtual compounds based on predicted activity and desirable properties. | Select a manageable number of high-priority targets for synthesis. |

| Synthesis & Testing | Provide mechanistic insights and rationalize reactivity. | Synthesize prioritized compounds and measure their actual biological activity. |

| Refinement | Use new experimental data to validate and improve the predictive models. | Provide crucial data for model refinement and generate new SAR insights. |

Q & A

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity in preclinical studies?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate LD50 and benchmark dose (BMD) using PROAST software. Include control groups for background noise correction. For longitudinal data, use mixed-effects models (R package nlme) to account for inter-subject variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.